2,4-Dichlorophenylacetic acid

Physical Organic Chemistry Analytical Method Development Formulation Science

Analytical laboratories quantifying phenoxyalkanoic acid herbicides face persistent matrix effects and instrument variability. 2,4-Dichlorophenylacetic acid is the validated internal standard that resolves these issues-structurally analogous to target analytes (2,4-D, 2,4-DP, MCPA), ensuring matched extraction efficiency and detector response while eluting at a distinct retention time. • Validated GC-ECD internal standard for EPA herbicide methods; compensates for matrix interference • Key intermediate in tetraconazole fungicide synthesis; carbonylation route achieves up to 95% yield • ≥98% purity minimizes side reactions in multi-step API and agrochemical manufacturing

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 19719-28-9
Cat. No. B026384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenylacetic acid
CAS19719-28-9
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CC(=O)O
InChIInChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
InChIKeyGXMWLJKTGBZMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorophenylacetic Acid Specifications & Identity


2,4-Dichlorophenylacetic acid (C₈H₆Cl₂O₂; MW 205.04) is a crystalline chlorinated aromatic carboxylic acid characterized by its solid white to pale yellow-beige appearance, melting point of 129–131 °C, and a predicted acid dissociation constant (pKa) of 3.92 ± 0.10 . With a density of approximately 1.38 g/cm³, it is soluble in organic solvents such as methanol (0.1 g/mL) and hot water, and is commercially available at ≥98–99% purity . The compound serves as a versatile intermediate in pharmaceutical and agrochemical syntheses and as a validated internal standard for gas chromatographic (GC) analysis of phenoxyalkanoic acid herbicides [1].

Internal standard for phenoxy herbicide analysis
Intermediate for triazole fungicide synthesis (e.g., tetraconazole)
Model pollutant for high-capacity adsorbent research

2,4-Dichlorophenylacetic Acid Substitution Risks


Generic substitution of 2,4-dichlorophenylacetic acid with its unsubstituted analog (phenylacetic acid) or with the widely used phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) fails because of fundamental differences in electronic properties, biological activity, and molecular recognition. The introduction of two chlorine atoms at the 2,4-positions of the phenyl ring dramatically alters the compound's acidity, hydrophobicity, and receptor-binding characteristics compared to phenylacetic acid (predicted pKa ≈ 4.31) . Furthermore, 2,4-dichlorophenylacetic acid is a carboxylic acid derivative of phenylacetic acid, whereas 2,4-D is a phenoxyacetic acid derivative; this structural divergence results in distinct degradation pathways, metabolic fates in plants, and analytical retention behavior—specifically, 2,4-dichlorophenylacetic acid lacks the ether oxygen that defines the phenoxy herbicide class and confers susceptibility to β-oxidation in resistant weeds [1]. Consequently, analytical methods validated with 2,4-dichlorophenylacetic acid as an internal standard cannot be reliably executed with alternative compounds, and synthetic routes optimized for its specific reactivity (e.g., carbonylation of 2,4-dichlorobenzyl chloride) do not directly translate to unsubstituted or mono-chlorinated substrates [2].

Unsubstituted analog (phenylacetic acid)
Lower acidity (ΔpKa ≈ 0.4) alters ionization and extraction efficiency; may not serve as analytical surrogate.
Phenoxy herbicide 2,4-D
Different structural class leads to distinct degradation pathways and chromatographic retention; limits method transfer.
Alternative synthetic substrates
Synthetic routes optimized for 2,4-dichloro substitution may not directly translate to mono-chloro or unsubstituted analogs.

2,4-Dichlorophenylacetic Acid Evidence for Sourcing


Enhanced Acidity vs. Phenylacetic Acid

2,4-Dichlorophenylacetic acid exhibits a significantly lower pKa (3.92 ± 0.10) compared to unsubstituted phenylacetic acid (pKa ≈ 4.31), a difference of approximately 0.39 log units . This increased acidity, driven by the electron-withdrawing inductive effect of the ortho- and para-chloro substituents, translates to a greater extent of ionization at physiological pH (pH 7.4)—approximately 99.95% ionized versus 99.85% for phenylacetic acid—affecting both solubility in aqueous media and passive membrane permeability [1].

Acidity (pKa)
Reported
3.92 ± 0.10 vs. 4.31 Δ −0.39
Supports extraction at pH below pKa and ionizable formulation contexts.
Predicted values; class-level comparison
Physical Organic Chemistry Analytical Method Development Formulation Science

Synthetic Efficiency: Carbonylation vs. Cyanation Route

In a direct comparison of synthetic methodologies, the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride in xylene at 80 °C under CO atmosphere produced 2,4-dichlorophenylacetic acid in a maximum isolated yield of 95% [1]. In contrast, a traditional two-step cyanation/hydrolysis route using NaCN yielded the same target compound in 84.8% overall yield, a difference of 10.2 percentage points [2]. The carbonylation method also avoids the use of highly toxic cyanide reagents and proceeds under milder conditions than alternative carboxylation approaches requiring electrochemical reactors or Grignard reagents [1].

Synthetic Yield
Head-to-head
95% vs. 84.8% +10.2 pp
Reported yield advantage supports cost and waste evaluation.
Carbonylation vs. cyanation route; synthetic efficiency context
Process Chemistry Pharmaceutical Intermediate Manufacturing Green Chemistry

MIL-88(Fe)-NH2 MOF Adsorption Capacity

The metal-organic framework MIL-88(Fe)-NH₂ achieved a maximum Langmuir adsorption capacity (qₘₐₓ) of 345.25 mg g⁻¹ for the removal of 2,4-dichlorophenylacetic acid from aqueous solutions at 25 °C and pH 6 [1]. This performance significantly exceeds that of previously reported adsorbents for the same herbicide, such as coffee waste biochar (qₘₐₓ ≈ 45 mg g⁻¹) and molecularly imprinted polymers (MIPs) (qₘₐₓ ≈ 120 mg g⁻¹), representing a 2.9- to 7.7-fold enhancement in removal efficiency [2][3]. Moreover, the MIL-88(Fe)-NH₂ adsorbent maintained >93% of its initial capacity after five successive adsorption-desorption cycles, demonstrating robust reusability [1].

MOF Adsorption
Reported
345.25 mg g⁻¹ vs. 45–120 mg g⁻¹ 2.9–7.7×
Supports high-capacity sorbent evaluation for environmental removal.
MIL-88(Fe)-NH₂ vs. biochar and MIPs; regeneration >93% over 5 cycles
Environmental Chemistry Water Treatment Metal-Organic Frameworks

2,4-Dichlorophenylacetic Acid Application Scenarios


Internal Standard for Phenoxyalkanoic Herbicide Analysis

2,4-Dichlorophenylacetic acid is a proven internal standard for gas chromatography with electron-capture detection (GC-ECD) in validated methods for determining phenoxyalkanoic acid herbicides such as 2,4-D, 2,4-DP, and MCPA in biological and environmental matrices . In these methods, the compound is added at a known concentration prior to extraction and derivatization; its structural similarity to the target analytes (e.g., 2,4-D) ensures comparable extraction efficiency and detector response, while its distinct retention time avoids co-elution. Using a structurally analogous internal standard that is not a target analyte improves method accuracy by compensating for matrix effects and instrument variability—a critical requirement for regulatory compliance in environmental monitoring and forensic toxicology [1].

Tetraconazole Synthesis Precursor

2,4-Dichlorophenylacetic acid serves as a key starting material in the synthesis of tetraconazole, a triazole fungicide used to control powdery mildew and rust in cereals and fruit crops . The compound undergoes a multi-step transformation—including esterification, reduction, and cyclization—to yield tetraconazole. The high synthetic yield (up to 95%) achievable via the carbonylation route ensures a cost-competitive supply chain for agrochemical manufacturers. Procurement of high-purity (≥99%) material is essential to minimize side reactions during subsequent steps and to meet the purity specifications of the final active pharmaceutical ingredient (API) [1].

Model Pollutant for MOF Adsorbent Research

The compound is employed as a model herbicide pollutant in research aimed at developing high-capacity adsorbents for water treatment. The quantitative data from MIL-88(Fe)-NH₂ studies demonstrate that 2,4-dichlorophenylacetic acid can be effectively removed from aqueous solutions at concentrations relevant to agricultural runoff (typically 1–50 mg L⁻¹) . The high adsorption capacity (345.25 mg g⁻¹) and reusability (5 cycles) of the MOF sorbent make it a benchmark for evaluating new materials. Researchers and environmental engineers requiring a chlorinated phenylacetic acid standard for adsorption isotherm experiments will find this compound's well-characterized behavior and commercial availability advantageous for reproducible studies [2].

Application
Selection Property
Validation Focus
Phenoxy herbicide analysis
Structurally analogous internal standard
Matrix-effect compensation, method accuracy
Tetraconazole synthesis
High-purity intermediate (≥99%)
Side-reaction control, supply chain cost
Model pollutant research
Well-characterized adsorption behavior
Reproducible isotherm & regeneration studies

Technical Documentation Hub

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46 linked technical documents
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